molecular formula C10H11ClFNO B2714104 (R)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride CAS No. 2230789-95-2

(R)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride

Cat. No. B2714104
CAS RN: 2230789-95-2
M. Wt: 215.65
InChI Key: GWLRYSJJOLKSIB-FYZOBXCZSA-N
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Description

“®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS Number: 2230789-95-2 . It has a molecular weight of 215.65 . The compound is typically stored at 4 degrees Celsius and is shipped with an ice pack . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for “®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride” is 1S/C10H10FNO.ClH/c1-6(12)8-5-13-10-7(8)3-2-4-9(10)11;/h2-6H,12H2,1H3;1H/t6-;/m1./s1 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the stereochemistry.


Physical And Chemical Properties Analysis

“®-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride” is a powder that is stored at 4 degrees Celsius . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

Fluorinated benzofuran compounds, including derivatives similar to (R)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride, have been synthesized and structurally characterized, demonstrating their importance in medicinal chemistry and organic synthesis. For instance, novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides exhibit antibacterial and antifungal activities, showcasing the potential of fluorinated benzofuran compounds in developing new therapeutics (Pejchal, Pejchalová, & Růžičková, 2015). Additionally, the concise synthesis of α-substituted 2-benzofuranmethamines highlights the synthetic versatility of benzofuran derivatives, providing a foundation for further chemical transformations and applications (Wongsa et al., 2013).

Analytical Techniques

Compounds structurally related to (R)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride have been employed as reagents in analytical chemistry. For example, the use of 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) for the analysis of pharmaceutical amines demonstrates the utility of fluorinated benzofuran derivatives in spectrophotometry and spectrofluorimetry, providing sensitive and selective methods for drug analysis (Elbashir, Suliman, & Aboul‐Enein, 2011).

Biological Activity

Research on compounds with structural similarities to (R)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride has also explored their biological activities. The enantioselectivity of some 1‐(benzofuran‐2‐yl)‐1‐(1‐H‐imidaz‐1‐yl) alkanes as inhibitors of P450 AROM is one example, indicating the potential of benzofuran derivatives in modulating enzymatic activity and influencing drug development (Khodarahmi et al., 1998).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(1R)-1-(7-fluoro-1-benzofuran-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO.ClH/c1-6(12)8-5-13-10-7(8)3-2-4-9(10)11;/h2-6H,12H2,1H3;1H/t6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLRYSJJOLKSIB-FYZOBXCZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=COC2=C1C=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=COC2=C1C=CC=C2F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(7-Fluorobenzofuran-3-yl)ethan-1-amine hydrochloride

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